Cas no 5447-80-3 (1,1'',1''''-(phenoxymethanetriyl)tribenzene)

1,1'',1''''-(phenoxymethanetriyl)tribenzene structure
5447-80-3 structure
Nome del prodotto:1,1'',1''''-(phenoxymethanetriyl)tribenzene
Numero CAS:5447-80-3
MF:C25H20O
MW:336.425706863403
CID:941487
PubChem ID:226770

1,1'',1''''-(phenoxymethanetriyl)tribenzene Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,1'',1''''-(phenoxymethanetriyl)tribenzene
    • 1,1,1,3,3,3-hexamethyl-2-phenyl-2-trimethylsilanyl-trisilane
    • AC1MS8K7
    • CTK1D3264
    • Phenoxy-triphenyl-methan
    • phenyl triphenylmethyl ether
    • phenyl[tris(trimethylsilyl)]silane
    • phenyltris(trimethylsilyl)silane
    • phenyl-trityl ether
    • Phenyl-trityl-aether
    • Phenyl-trityl-ether
    • SureCN8771307
    • tris(trimethylsilyl)silylbenzene
    • Trisilane, 1,1,1,3,3,3-hexamethyl-2-phenyl-2-(trimethylsilyl)-
    • trityl phenoxide
    • NSC17527
    • [phenoxy(diphenyl)methyl]benzene
    • Trityloxybenzene
    • 5447-80-3
    • DS-012514
    • DTXSID90969637
    • (Trityloxy)benzene #
    • SCHEMBL3407529
    • NSC-17527
    • AKOS024338467
    • SNWMJXYMFQKTOL-UHFFFAOYSA-N
    • triphenyl anisol
    • 1,1',1''-(phenoxymethanetriyl)tribenzene
    • Triphenylmethyl phenyl ether
    • Inchi: InChI=1S/C25H20O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)26-24-19-11-4-12-20-24/h1-20H
    • Chiave InChI: SNWMJXYMFQKTOL-UHFFFAOYSA-N
    • Sorrisi: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=CC=C4

Proprietà calcolate

  • Massa esatta: 336.1515
  • Massa monoisotopica: 336.151415
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 5
  • Complessità: 347
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 9.2
  • XLogP3: 6.6

Proprietà sperimentali

  • Densità: 1.117
  • Punto di ebollizione: 471.1°C at 760 mmHg
  • Punto di infiammabilità: 194°C
  • Indice di rifrazione: 1.619
  • PSA: 9.23
  • LogP: 6.05750

1,1'',1''''-(phenoxymethanetriyl)tribenzene Letteratura correlata

  • 1. 560. Aromatic arylalkylation. Part I. The triphenylmethylation of o-cresol in sulphuric acid–acetic acid
    T. G. Bonner,J. M. Clayton,Gwyn Williams J. Chem. Soc. 1957 2867
  • 2. Acylation and allied reactions catalysed by strong acids. Part XIV. Some reactions of the α-chlorodiphenylmethyl(+CPh2Cl) and p-methoxy-triphenylmethyl cations
    H. Burton,G. W. H. Cheeseman J. Chem. Soc. 1955 3089
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso